1,7-Dihydropurin-6-one
Overview
Description
1,7-Dihydropurin-6-one, also known as hypoxanthine, is a naturally occurring purine derivative. It is an intermediate in the synthesis of uric acid and plays a crucial role in various biological processes. The compound has the molecular formula C₅H₄N₄O and a molecular weight of 136.1115 . Hypoxanthine is found in many organisms and is a key component in the metabolism of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydropurin-6-one can be synthesized through various methods. One common synthetic route involves the ring closure of a precursor compound. For example, the ring closure of 2-(benzylsulfanyl)-1,7-dihydropurin-6-one is achieved by refluxing in a mixture of formic acid and sodium formate . Another method involves the preparation of 2-chloro-1,7-dihydropurin-6-one, which can be further purified .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1,7-Dihydropurin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation
Oxidation of this compound can lead to the formation of uric acid. This reaction is significant in biological systems where hypoxanthine is converted to uric acid by the enzyme xanthine oxidase.
Reduction
Reduction reactions involving this compound are less common but can occur under specific conditions. These reactions typically require strong reducing agents and controlled environments.
Substitution
For example, diazonium coupling reactions can produce 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones .
Scientific Research Applications
1,7-Dihydropurin-6-one has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: Hypoxanthine is a key intermediate in the purine salvage pathway, which recycles purines for nucleotide synthesis.
Medicine: It is used in studies related to metabolic disorders, such as Lesch-Nyhan syndrome, where hypoxanthine levels are elevated.
Mechanism of Action
The mechanism of action of 1,7-dihydropurin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine and then to uric acid by the enzyme xanthine oxidase. This pathway is crucial for the degradation of purines and the regulation of uric acid levels in the body .
Comparison with Similar Compounds
1,7-Dihydropurin-6-one is similar to other purine derivatives, such as guanine and adenine. it is unique in its role as an intermediate in the synthesis of uric acid. Other similar compounds include:
Guanine: 2-amino-1,7-dihydro-6H-purin-6-one
Adenine: 6-aminopurine
Xanthine: 2,6-dihydroxypurine
These compounds share structural similarities but differ in their specific biological roles and chemical properties.
Properties
IUPAC Name |
1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-JDKPDMQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857867 | |
Record name | (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-04-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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